molecular formula C21H19N5O4S B10958226 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10958226
M. Wt: 437.5 g/mol
InChI Key: PGMIBNOYPDAVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzothieno[2,3-d]pyrimidin-4(3H)-one structure, followed by the introduction of the methoxy, nitro, and pyrazolylmethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydroquinazolin-4(3H)-one
  • 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N5O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H19N5O4S/c1-30-15-7-6-12(10-13(15)11-25-9-8-17(24-25)26(28)29)19-22-20(27)18-14-4-2-3-5-16(14)31-21(18)23-19/h6-10H,2-5,11H2,1H3,(H,22,23,27)

InChI Key

PGMIBNOYPDAVAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)CN5C=CC(=N5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.